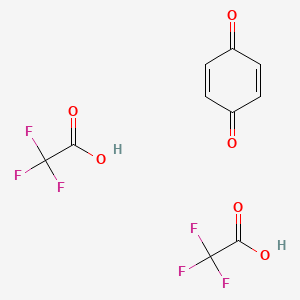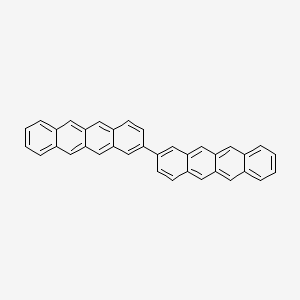
2,2'-Bitetracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bitetracene is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons It consists of two tetracene units directly linked through a carbon-carbon bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bitetracene typically involves the coupling of two tetracene units. One common method is the palladium-catalyzed cross-coupling reaction, where tetracene derivatives are reacted under specific conditions to form the desired dimer. The reaction conditions often include the use of palladium catalysts, ligands, and appropriate solvents to facilitate the coupling process.
Industrial Production Methods
While detailed industrial production methods for 2,2’-Bitetracene are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. Scaling up the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bitetracene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert 2,2’-Bitetracene into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the tetracene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,2’-Bitetracene has several scientific research applications, including:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Optoelectronics: The compound’s ability to undergo singlet fission makes it a promising candidate for enhancing the efficiency of optoelectronic devices.
Material Science: Its unique structure and properties make it a subject of interest in the study of new materials for electronic applications.
Mechanism of Action
The mechanism by which 2,2’-Bitetracene exerts its effects is primarily related to its electronic properties. The compound can undergo singlet fission, a process where a singlet exciton splits into two triplet excitons. This mechanism is beneficial for applications in optoelectronics, as it can potentially increase the efficiency of devices like OLEDs and solar cells.
Comparison with Similar Compounds
Similar Compounds
Tetracene: A parent compound of 2,2’-Bitetracene, known for its use in organic electronics.
Pentacene: Another polycyclic aromatic hydrocarbon with similar electronic properties but a different structure.
Rubrene: A tetracene derivative used in organic electronics and known for its high charge-carrier mobility.
Uniqueness
2,2’-Bitetracene is unique due to its ability to undergo efficient singlet fission, which is not as prominent in its parent compound tetracene. This property makes it particularly valuable for applications in optoelectronics, where enhancing device efficiency is crucial.
Properties
CAS No. |
917574-05-1 |
|---|---|
Molecular Formula |
C36H22 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-tetracen-2-yltetracene |
InChI |
InChI=1S/C36H22/c1-3-7-25-15-35-21-31-17-27(9-11-29(31)19-33(35)13-23(25)5-1)28-10-12-30-20-34-14-24-6-2-4-8-26(24)16-36(34)22-32(30)18-28/h1-22H |
InChI Key |
XUXDOWHYARJFFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C(C=CC4=CC3=CC2=C1)C5=CC6=CC7=CC8=CC=CC=C8C=C7C=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



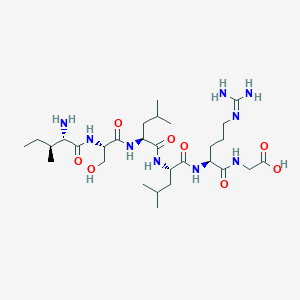
![N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14203768.png)
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
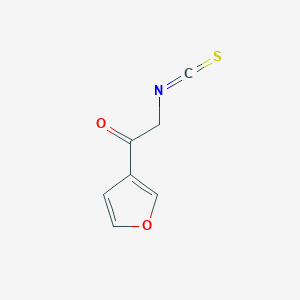
![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
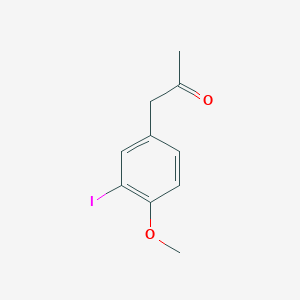

![2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14203808.png)
![3-[4-(Aminomethyl)phenoxy]benzoic acid](/img/structure/B14203812.png)
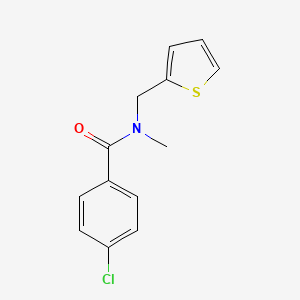
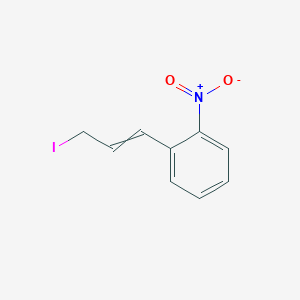
![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
